

# Resiquimod (R848) CAS number 144875-48-9 research applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Resiquimod

Cat. No.: B1680535

[Get Quote](#)

## Resiquimod (R848): A Technical Guide to Research Applications

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Resiquimod**, also known as R848, is a synthetic small molecule of the imidazoquinoline family, identified by the CAS number 144875-48-9.<sup>[1][2][3]</sup> It is a potent immune response modifier that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).<sup>[3][4][5][6][7]</sup> These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns.<sup>[8]</sup> By activating TLR7 and TLR8, **Resiquimod** triggers a robust immune response, demonstrating significant antiviral and antitumor activity.<sup>[5][6]</sup> This has led to its extensive investigation in various research applications, including cancer immunotherapy, vaccine adjuvancy, and antiviral therapy.<sup>[5][9][10][11]</sup> While not yet approved as a standalone drug for many indications, its role in research and promising results in clinical studies have made it a critical tool for immunologists and drug developers.<sup>[12]</sup>

## Mechanism of Action: TLR7/8 Signaling

**Resiquimod** exerts its immunostimulatory effects by activating immune cells through the TLR7 and TLR8 signaling pathways.<sup>[1][4]</sup> TLR7 and TLR8 are endosomal pattern recognition receptors that are structurally similar and play a crucial role in the antiviral immune response.<sup>[1]</sup>

There is a species-specific difference in its activity; in humans, **Resiquimod** is a dual agonist for both TLR7 and TLR8, whereas in mice, it selectively activates TLR7.[1][13]

Upon entering an immune cell, such as a dendritic cell or macrophage, **Resiquimod** travels to the endosome where it binds to TLR7 and/or TLR8.[12] This binding event initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88.[1][14] The activation of the MyD88-dependent pathway leads to the recruitment and activation of transcription factors, most notably nuclear factor-kappa B (NF- $\kappa$ B) and interferon regulatory factors (IRFs).[1][4][15]

The activation of these transcription factors results in the production and secretion of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6), as well as Type I interferons (IFN- $\alpha/\beta$ ).[1][6][7] This cytokine milieu is critical for bridging the innate and adaptive immune responses, leading to the activation and maturation of dendritic cells, enhanced antigen presentation, and the promotion of a T-helper 1 (Th1) polarized immune response.[4][9][16]

[Click to download full resolution via product page](#)**Caption: Resiquimod (R848) activates the TLR7/8 signaling pathway.**

## Core Research Applications

### Cancer Immunotherapy

**Resiquimod** is actively being investigated as an anticancer agent due to its ability to stimulate a potent antitumor immune response.[\[5\]](#)[\[15\]](#) Its application spans monotherapy, particularly for skin cancers, and combination therapy for systemic malignancies.[\[5\]](#)[\[17\]](#) On April 28, 2016, the European Commission granted orphan designation to **Resiquimod** for the treatment of cutaneous T-cell lymphoma.[\[5\]](#)[\[6\]](#)

- Activation of Antigen-Presenting Cells (APCs): **Resiquimod** activates dendritic cells (DCs) and macrophages, leading to the upregulation of costimulatory molecules and enhanced antigen presentation to T cells.[\[4\]](#)[\[16\]](#)[\[18\]](#)
- Modulation of the Tumor Microenvironment: A key application is its ability to reprogram the immunosuppressive tumor microenvironment. Research has shown that **Resiquimod** promotes the differentiation of myeloid-derived suppressor cells (MDSCs), which inhibit immune responses, into immune-activating macrophages and dendritic cells.[\[6\]](#)[\[19\]](#)
- Combination Therapies: Systemic administration of **Resiquimod** has been shown to improve response rates to cancer immunotherapy with checkpoint inhibitors (e.g., anti-PD-1) in animal models.[\[5\]](#)[\[20\]](#) It is also being studied in combination with chemotherapy and various cancer vaccines.[\[21\]](#)[\[22\]](#) Clinical trials are underway to evaluate **Resiquimod** in combination with pembrolizumab for non-small cell lung cancer and advanced melanoma.[\[23\]](#)

### Vaccine Adjuvant

**Resiquimod** has demonstrated significant potential as a vaccine adjuvant, enhancing the efficacy of vaccines for both infectious diseases and cancer.[\[4\]](#)[\[9\]](#)[\[16\]](#)[\[24\]](#) Adjuvants are critical for many modern subunit, protein, and DNA vaccines, which are often poorly immunogenic on their own.[\[16\]](#)

- Enhanced Th1 Response: **Resiquimod** skews the immune response towards a Th1 phenotype, which is crucial for cell-mediated immunity against intracellular pathogens and tumors.[\[9\]](#)[\[16\]](#) It enhances the production of Th1-associated antibodies (like IgG2a in mice) while inhibiting Th2 responses.[\[9\]](#)[\[16\]](#)

- Potent T-Cell Activation: It has been shown to be more potent than other imidazoquinolines, like imiquimod, in enhancing CD4- and CD8-specific T-cell responses to DNA vaccines.[9][16] This is critical for generating cytotoxic T lymphocyte (CTL) responses needed to kill infected or cancerous cells.[24]
- Formulation and Delivery: The adjuvant effects can be improved by formulations that keep the drug localized with the vaccine, allowing for local immune activation without inducing systemic cytokine release.[16][18] Nanoparticle-based delivery systems are being explored to achieve this.[5][20]

## Antiviral Therapy

The potent induction of Type I interferons, particularly IFN- $\alpha$ , underlies **Resiquimod**'s powerful antiviral activity.[1][10][11] It has been investigated for a variety of viral infections.

- Herpes Simplex Virus (HSV): Early clinical trials showed that topical **Resiquimod** could reduce the recurrence rate of genital herpes.[25] Animal studies in guinea pigs also demonstrated a reduction in genital recurrences during and after treatment.[8]
- Human Papillomavirus (HPV): As a second-generation imidazoquinoline, it follows the success of imiquimod, which is licensed for the treatment of anogenital warts caused by HPV.[10][11]
- Other Viral Infections: Its broad-spectrum antiviral potential has led to research into its efficacy against other viruses, including Hepatitis C Virus (HCV) and Zika virus.[1][10][11][14]

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving **Resiquimod**.

Table 1: In Vitro Efficacy of **Resiquimod**

| Cell Type                 | Assay                                  | Concentration    | Observed Effect                                                               | Reference(s) |
|---------------------------|----------------------------------------|------------------|-------------------------------------------------------------------------------|--------------|
| Human Peripheral Blood    | Cytokine Induction (ELISA)             | 10-100 nM        | Induction of Type I IFN secretion after 18 hours.                             | [14]         |
| Mononuclear Cells (PBMCs) |                                        | 1 µg/mL          | Dose-dependent induction of IFN, TNF, IL-1 $\beta$ , and IL-6.                | [6]          |
| Human M-MDSCs             | Differentiation Assay (Flow Cytometry) | 100 ng/mL        | Increased expression of macrophage markers (CD14, CD16, CD64) after 48 hours. | [6]          |
| Flounder PBL              | Proliferation (MTT Assay)              | 0.175 - 16 µg/mL | Dose-dependent increase in proliferation after 48 hours.                      | [6]          |
| Murine Splenocytes        | Proliferation Assay                    | 1 µg/mL          | Induces proliferation via TLR7-MyD88 dependent pathway.                       | [14]         |
| Human AML Cells           | Viability/Apoptosis Assay              | 5 µg/mL          | No significant alteration in apoptosis or cell number after 24 hours.         | [15]         |

Table 2: In Vivo Efficacy and Dosing in Animal Models

| Animal Model | Condition              | Dosing Regimen             | Key Findings                                                                                                  | Reference(s) |
|--------------|------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------|--------------|
| Mice         | Allergic Asthma        | 20 µg/mouse (intranasal)   | Reduced allergen-induced airway reactivity and inflammation.                                                  | [14]         |
| Mice (C57BL) | Immune Activation      | 50 µg or 100 µg (i.p.)     | Induced acute sickness responses and transient brain swelling.                                                | [26]         |
| SPF Chickens | Immune Gene Expression | 50 µg/bird (intramuscular) | Increased production of IFN- $\alpha$ , IFN- $\beta$ , IFN- $\gamma$ , IL-1 $\beta$ , and other immune genes. | [6]          |
| Guinea Pigs  | Genital Herpes (HSV)   | Daily or weekly therapy    | Reduced genital recurrences during and after treatment.                                                       | [8]          |

## Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for *in vitro* and *in vivo* studies using **Resiquimod**.

### In Vitro Protocol: MDSC Differentiation Assay

This protocol outlines a method to assess the effect of **Resiquimod** on the differentiation of myeloid-derived suppressor cells (MDSCs).

#### 1. Isolation of MDSCs:

- Isolate MDSCs from the spleens of tumor-bearing mice (e.g., 4T1 mammary carcinoma model) using magnetic-activated cell sorting (MACS) with anti-Gr-1 antibodies.[19]
- Assess purity of the isolated CD11b<sup>+</sup>/Gr-1<sup>+</sup> cells via flow cytometry.

## 2. Cell Culture and Treatment:

- Culture the purified MDSCs in a complete medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).
- Treat the cells with **Resiquimod** at a final concentration of 100 ng/mL for 5 days.[6][19] Use a vehicle control (e.g., PBS or DMSO) for comparison.

## 3. Phenotypic Analysis (Flow Cytometry):

- After the culture period, harvest the cells and stain them with fluorescently-labeled antibodies against myeloid and DC markers, such as F4/80 (macrophages) and CD11c/I-A<sup>d</sup> (dendritic cells).[19]
- Analyze the cell populations using a flow cytometer to quantify the percentage of differentiated cells.

## 4. Functional Analysis (T-cell Suppression Assay):

- To assess function, co-culture the **Resiquimod**-treated (or control) MDSCs with T-cells stimulated with anti-CD3 and anti-CD28 monoclonal antibodies.
- Measure T-cell proliferation using methods like CFSE dilution or <sup>3</sup>H-thymidine incorporation. A loss of suppressive activity is indicated by enhanced T-cell proliferation in the presence of **Resiquimod**-treated MDSCs compared to controls.[19]



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for an in vitro MDSC differentiation assay.

## In Vivo Protocol: Antitumor Efficacy in a Murine Cancer Model

This protocol describes a general method to evaluate the antitumor effects of systemic **Resiquimod** administration in a subcutaneous tumor model.

### 1. Animal Model and Tumor Inoculation:

- Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) that is syngeneic to the chosen tumor cell line (e.g., LLC lung cancer or 4T1 breast cancer).

- Subcutaneously inoculate a suspension of tumor cells (e.g.,  $1 \times 10^5$  cells) into the flank of each mouse.[27]
- Monitor tumor growth regularly using calipers.

## 2. Treatment Protocol:

- Once tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize mice into treatment and control groups.
- Administer **Resiquimod** systemically, for example, via intraperitoneal (i.p.) injection at a dose of 50 µg per mouse.[14][26] The control group receives a vehicle (e.g., saline).
- The treatment schedule can vary, for instance, injections every 3-4 days for a total of several doses.[27]

## 3. Efficacy Assessment:

- Measure tumor volume (e.g., Volume = 0.5 x length x width<sup>2</sup>) every 2-3 days throughout the study.
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.

## 4. Immunological Analysis (Optional):

- To understand the mechanism, tumors, spleens, and lymph nodes can be harvested at the end of the study.
- Prepare single-cell suspensions from these tissues and analyze the immune cell populations (e.g., CD8<sup>+</sup> T cells, NK cells, regulatory T cells) by flow cytometry.[13][27]
- Serum can be collected to measure cytokine levels using ELISA or multiplex assays.[27]

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for an in vivo antitumor efficacy study.

## Conclusion

**Resiquimod** (R848) is a powerful immunomodulatory agent with a well-defined mechanism of action centered on the activation of TLR7 and TLR8. Its ability to robustly stimulate innate immunity and drive a Th1-polarized adaptive response has established it as a valuable tool in immunological research and a promising candidate for therapeutic development. The primary research applications in cancer immunotherapy, vaccine adjuvancy, and antiviral therapy continue to expand, with numerous preclinical studies and clinical trials exploring its full potential. For researchers and drug developers, a thorough understanding of its signaling pathways, biological effects, and established experimental protocols is essential for leveraging this compound to advance the next generation of immunotherapies and vaccines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [invivogen.com](http://invivogen.com) [invivogen.com]
- 2. [scbt.com](http://scbt.com) [scbt.com]
- 3. CAS 144875-48-9: Resiquimod | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 5. Resiquimod - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [[invivochem.com](http://invivochem.com)]
- 7. [apexbt.com](http://apexbt.com) [apexbt.com]
- 8. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 9. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 10. Imiquimod and resiquimod as novel immunomodulators - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. [academic.oup.com](http://academic.oup.com) [academic.oup.com]

- 12. What Is TLR7 8 Agonist Resiquimod R-848, How It Works & Why It Matters - All Axess [allaxess.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. trial.medpath.com [trial.medpath.com]
- 18. Resiquimod and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resiquimod, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
- 24. Topical resiquimod: a promising adjuvant for vaccine development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Resiquimod: a new immune response modifier with potential as a vaccine adjuvant for Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of tumor microenvironment modulation by POx/Resiquimod [bio-protocol.org]
- To cite this document: BenchChem. [Resiquimod (R848) CAS number 144875-48-9 research applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680535#resiquimod-r848-cas-number-144875-48-9-research-applications>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)